Cas no 399006-00-9 (1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine)

1-(5-Bromo-2,3,4-trimethylbenzoyl)pyrrolidine is a brominated aromatic compound featuring a pyrrolidine substituent, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its distinct structure, incorporating a bromine atom and multiple methyl groups, enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular frameworks. The electron-withdrawing bromo group and steric effects from the trimethylbenzoyl moiety contribute to selective functionalization, making it valuable for tailored synthetic applications. This compound is typically employed under controlled conditions due to its sensitivity to light and moisture. Its purity and stability are critical for reproducible results in medicinal chemistry and material science applications.
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine structure
399006-00-9 structure
商品名:1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
CAS番号:399006-00-9
MF:C14H18BrNO
メガワット:296.202823162079
CID:6176720
PubChem ID:737470

1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine 化学的及び物理的性質

名前と識別子

    • 1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
    • HMS2370B05
    • SR-01000446466-1
    • 399006-00-9
    • AKOS024601260
    • HMS1651H18
    • (5-bromo-2,3,4-trimethylphenyl)-pyrrolidin-1-ylmethanone
    • Cambridge id 6431852
    • SMR000106311
    • (5-bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone
    • EU-0073102
    • MLS000110381
    • SR-01000446466
    • CHEMBL1488840
    • F0848-0420
    • インチ: 1S/C14H18BrNO/c1-9-10(2)12(8-13(15)11(9)3)14(17)16-6-4-5-7-16/h8H,4-7H2,1-3H3
    • InChIKey: MAVGPEBWZWIZKQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C)=C(C)C(C)=C(C=1)C(N1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 295.05718g/mol
  • どういたいしつりょう: 295.05718g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0848-0420-20μmol
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
399006-00-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0848-0420-5mg
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
399006-00-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0848-0420-20mg
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
399006-00-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0848-0420-3mg
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
399006-00-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0848-0420-75mg
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
399006-00-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0848-0420-25mg
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
399006-00-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0848-0420-2mg
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
399006-00-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0848-0420-5μmol
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
399006-00-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0848-0420-1mg
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
399006-00-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0848-0420-10mg
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
399006-00-9 90%+
10mg
$79.0 2023-05-17

1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine 関連文献

1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidineに関する追加情報

Introduction to 1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine (CAS No: 399006-00-9)

1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine, identified by the Chemical Abstracts Service Number (CAS No) 399006-00-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a pyrrolidine ring conjugated with a benzoyl group substituted with a bromine atom and three methyl groups. Such structural features make it a versatile intermediate in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory pathways.

The pyrrolidine moiety is a five-membered heterocyclic amine, known for its ability to mimic natural bioactive scaffolds found in numerous pharmacologically relevant molecules. Its incorporation into drug candidates often enhances binding affinity and metabolic stability, making it a preferred choice for medicinal chemists. In contrast, the 5-bromo-2,3,4-trimethylbenzoyl part of the molecule introduces rigidity and electronic properties that can fine-tune interactions with biological targets. The bromine substituent, in particular, is frequently employed to facilitate further chemical modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

Recent advancements in drug discovery have highlighted the potential of 1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine as a key building block in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in developing compounds that modulate enzyme activity associated with neurodegenerative diseases. The benzoyl group serves as a pharmacophore that can interact with specific amino acid residues in protein targets, while the pyrrolidine ring contributes to the overall shape and solubility profile of the molecule. This combination has been particularly effective in designing molecules with improved pharmacokinetic properties.

In addition to its role in central nervous system (CNS) drug development, 1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine has shown promise in addressing inflammatory disorders. Research indicates that derivatives of this compound can inhibit key enzymes involved in pro-inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The methyl groups on the benzoyl ring contribute to steric hindrance, which can prevent off-target effects and enhance selectivity. Furthermore, the bromine atom provides a handle for further functionalization, allowing chemists to explore diverse chemical space.

The synthesis of 1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine typically involves multi-step organic reactions starting from commercially available precursors. A common approach includes the bromination of a suitable methyl-substituted benzophenone followed by condensation with pyrrolidine derivatives under acidic conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the pyrrolidine moiety onto an existing brominated benzoyl intermediate. These synthetic strategies highlight the compound's accessibility and adaptability for medicinal chemistry applications.

From a computational chemistry perspective, virtual screening methods have been utilized to identify potential binding pockets for 1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine analogs. Molecular docking studies suggest that this compound can effectively interact with heme-containing enzymes and receptor proteins implicated in various diseases. The presence of both hydrophobic and polar interactions within its structure allows it to fit snugly into binding sites while maintaining stability under physiological conditions. Such insights have guided the optimization of lead compounds toward higher efficacy and better patient outcomes.

The growing interest in 1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine also stems from its potential use in kinase inhibition research. Kinases are enzymes critical for cell signaling pathways and are often dysregulated in cancer and inflammatory diseases. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that target the root causes of these conditions without causing systemic toxicity. The structural features of this compound make it an attractive scaffold for generating kinase inhibitors with improved selectivity profiles.

Another emerging area where 1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine is making strides is in antiviral drug development. The ability to modify both the pyrrolidine and benzoyl moieties allows for fine-tuning interactions with viral proteases and polymerases. Recent studies have shown that derivatives of this compound can disrupt viral replication cycles by inhibiting key enzymatic steps. The bromine atom facilitates further derivatization through transition-metal-catalyzed reactions, enabling chemists to explore novel chemical entities with potent antiviral activity.

The pharmaceutical industry's emphasis on sustainable chemistry has also influenced the use of 1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine as a green chemistry intermediate. By optimizing synthetic routes to minimize waste and energy consumption while maintaining high yields and purity standards, researchers are contributing to environmentally responsible drug development practices. Additionally, biocatalytic methods have been explored as alternative approaches for constructing this compound's core structure without relying on harsh chemical conditions.

In conclusion,1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine (CAS No: 399006-00-9) represents a valuable asset in modern drug discovery efforts across multiple therapeutic areas including neurology,inflammation,and oncology among others.. Its unique structural features offer opportunities for designing innovative therapeutics with enhanced efficacy,selectivity,and safety profiles.. As research continues,, this compound is expected to play an increasingly important role in shaping future pharmaceutical developments..

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